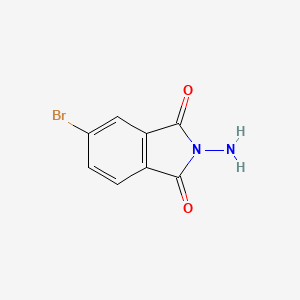
2-amino-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of both amino and bromo substituents in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step reactions. One common method starts with isoindole-1,3-dione as the starting material. The synthesis proceeds through acid-catalyzed reactions, amide formation, and bromination steps . The reaction conditions often require specific temperatures and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound efficiently. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be integrated into the industrial production process to reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromo substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoindole derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-amino-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and viral infections.
Industry: The compound is utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-amino-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it can act as an activator of E3 ligase, which ubiquitinylates proteins for proteolysis . This activity can modulate various cellular processes, including protein degradation and signal transduction, making it a valuable tool in biochemical research and drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione: A thalidomide analogue with similar structural features and biological activities.
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Another isoindole derivative with comparable chemical properties and applications.
Uniqueness
2-amino-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of both amino and bromo substituents, which confer distinct reactivity and biological activity. This combination of functional groups allows for versatile chemical modifications and the exploration of diverse pharmacological properties .
Eigenschaften
Molekularformel |
C8H5BrN2O2 |
|---|---|
Molekulargewicht |
241.04 g/mol |
IUPAC-Name |
2-amino-5-bromoisoindole-1,3-dione |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)8(13)11(10)7(5)12/h1-3H,10H2 |
InChI-Schlüssel |
WXBRFZCZYQWVKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


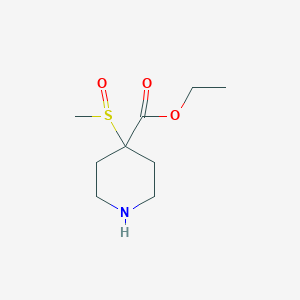
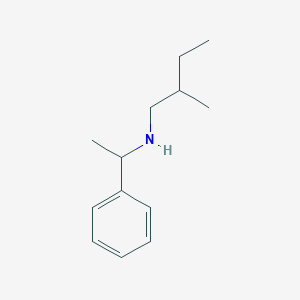
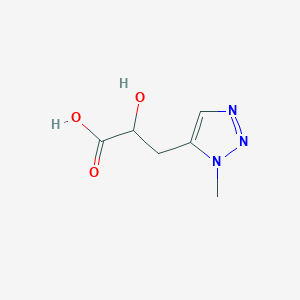

![{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13224702.png)
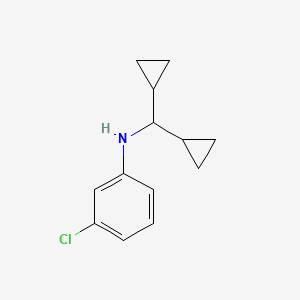

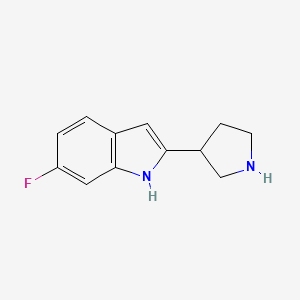
![[3-(Hexylamino)phenyl]methanol](/img/structure/B13224740.png)
![5H,6H,7H-cyclopenta[b]pyridine-7-sulfonamide](/img/structure/B13224741.png)


![3-Chloro-N-[(4-formylphenyl)methyl]propanamide](/img/structure/B13224752.png)
![3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13224766.png)
